molecular formula C17H18O2 B3051958 Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- CAS No. 373642-03-6

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-

Cat. No.: B3051958
CAS No.: 373642-03-6
M. Wt: 254.32 g/mol
InChI Key: COZVPUDWJVWBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring additional isopropyl and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- typically involves the introduction of the isopropyl and phenylmethoxy groups to the benzaldehyde core. One common method is through Friedel-Crafts alkylation, where benzaldehyde undergoes alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylmethoxy group can be introduced via a Williamson ether synthesis, where the corresponding phenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed

    Oxidation: 3-(1-methylethyl)-4-(phenylmethoxy)benzoic acid.

    Reduction: 3-(1-methylethyl)-4-(phenylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The phenylmethoxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the isopropyl and phenylmethoxy groups.

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    3-Isopropylbenzaldehyde: Similar structure but without the phenylmethoxy group.

Uniqueness

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is unique due to the presence of both isopropyl and phenylmethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-phenylmethoxy-3-propan-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZVPUDWJVWBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629913
Record name 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373642-03-6
Record name 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Reactant of Route 2
Reactant of Route 2
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Reactant of Route 3
Reactant of Route 3
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Reactant of Route 4
Reactant of Route 4
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Reactant of Route 6
Reactant of Route 6
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.